(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate

説明

(±)-menthyl acetate belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (±)-menthyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (±)-menthyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (±)-menthyl acetate can be found in cornmint. This makes (±)-menthyl acetate a potential biomarker for the consumption of this food product.

生物活性

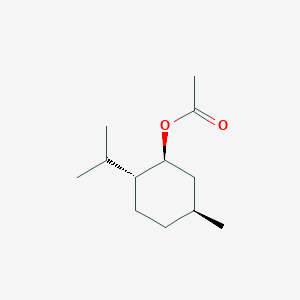

(1S,2R,5S)-2-isopropyl-5-methylcyclohexyl acetate is a chiral compound characterized by its unique stereochemistry and structural features, including a cyclohexane ring with an isopropyl group at the second position and a methyl group at the fifth position. This compound belongs to the class of cyclohexyl derivatives and has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

The molecular formula of this compound is . Its structure can be described as follows:

| Feature | Description |

|---|---|

| Molecular Weight | 198.31 g/mol |

| Functional Groups | Acetate |

| Stereochemistry | Chiral (1S,2R,5S) |

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study on related compounds demonstrated varying degrees of inhibition against several bacterial and fungal strains. For instance:

- Aspergillus fumigatus : Compound 2 showed an inhibition rate of 96.5%.

- Helminthosporium sativum : Compound 6 exhibited a 93.7% inhibition rate.

- Bacillus subtilis : Compound 3 had a growth inhibition rate of 37.6%.

- Pseudomonas aeruginosa : Compound 4 showed a 33.2% inhibition rate.

These findings suggest that this compound may have similar antimicrobial properties due to its structural characteristics and functional groups .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antifungal Activity Study :

-

Molecular Docking Studies :

- Objective : To predict interactions between this compound and biological receptors.

- Findings : Computational models suggest potential binding affinities that warrant experimental validation .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Antimicrobial Activity (%) |

|---|---|---|

| (1R,2R)-2-isopropyl-5-methylcyclohexanol | Hydroxyl group instead of acetate | Moderate |

| (1S)-(+)-menthol | Monoterpene alcohol | High |

| (1R)-(-)-borneol | Isomeric form of menthol | Moderate |

This table illustrates how variations in functional groups can influence antimicrobial activity.

特性

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-WCQGTBRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026539 | |

| Record name | (+)-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

228.00 to 229.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5157-89-1, 2552-91-2, 89-48-5 | |

| Record name | (+)-Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 229 °C | |

| Record name | (±)-Menthyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-menthyl acetate?

A1: (+)-Menthyl acetate has the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there any specific spectroscopic data available for (+)-menthyl acetate?

A2: While the provided research excerpts don't delve into detailed spectroscopic data, typical characterization methods include GC-MS (Gas Chromatography-Mass Spectrometry) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and NMR (Nuclear Magnetic Resonance) spectroscopy []. These techniques help identify and quantify (+)-menthyl acetate within complex mixtures like essential oils.

Q3: Is there information about the stability of (+)-menthyl acetate under various conditions?

A3: Research indicates that (+)-menthyl acetate, like many aroma compounds, can be volatile and susceptible to degradation with exposure to high temperatures [, ]. Encapsulation techniques using materials like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been explored to enhance its stability and controlled release [].

Q4: Does modifying the structure of (+)-menthyl acetate affect its properties?

A4: Yes, structural modifications significantly influence the activity of menthol derivatives. For example, introducing hydroxyl groups, as seen in 6-hydroxymenthyl diacetate, can enhance its lytic activity against certain fungi compared to (+)-menthyl acetate [].

Q5: Are there any specific formulation strategies to improve the stability of (+)-menthyl acetate?

A5: Encapsulation within HP-β-CD microcapsules has been shown to significantly enhance the stability of (+)-menthyl acetate, reducing its volatility and improving its shelf life [].

Q6: What analytical methods are used to characterize and quantify (+)-menthyl acetate?

A6: Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is widely used for the identification and quantification of (+)-menthyl acetate in complex mixtures like essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Chiral GC methods employing cyclodextrin-based stationary phases help differentiate between the enantiomers of menthyl acetate [].

Q7: Is there information available regarding the environmental impact of (+)-menthyl acetate?

A7: While the provided research excerpts don't focus on its environmental fate, it's crucial to consider the potential ecotoxicological effects of (+)-menthyl acetate, especially when used in large-scale applications. Biodegradability studies and strategies to mitigate any negative environmental impacts need further investigation.

Q8: What are some of the key resources and tools used in research related to (+)-menthyl acetate?

A8: Essential tools include GC-MS for analysis, various techniques for essential oil extraction (like hydrodistillation) [], and cell-based assays and animal models for studying biological activities [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。